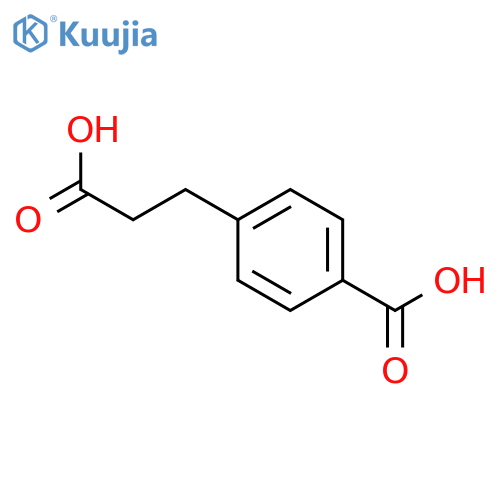

Cas no 38628-51-2 (4-(2-carboxyethyl)benzoic acid)

4-(2-carboxyethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-Carboxyethyl)benzoic acid

- 3-(4-Carboxyphenyl)propionic acid

- 3-(4-Carboxylphenyl)propionic acid

- 3-(4-Carboxyphenyl)propanoic acid

- 4-Carboxyhydrocinnamic acid

- Benzenepropanoic acid, 4-carboxy-

- PubChem19268

- 4-Carboxybenzenepropionic acid

- Carboxyphenylpropionicacid; 985

- Benzenepropanoic acid,4-carboxy-

- QSPCOYVUYYFWAU-UHFFFAOYSA-N

- SBB068267

- 4-(3-hydrox

- 4-(3-hydroxy-3-oxopropyl)benzoic acid

- 38628-51-2

- SY032042

- EN300-146251

- 4-(2-Carboxyethyl)benzoicacid

- DTXSID40357540

- SCHEMBL264975

- AC-5069

- 3-(4-Carboxyphenyl)propionic acid, 97%

- FT-0652741

- F9995-0938

- MFCD00016560

- CS-0003853

- A824207

- AS-60110

- AKOS002182515

- 4-(2-carboxyethyl)benzoic acid

-

- MDL: MFCD00016560

- インチ: 1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14)

- InChIKey: QSPCOYVUYYFWAU-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H])=O

- BRN: 3271796

計算された属性

- せいみつぶんしりょう: 194.05800

- どういたいしつりょう: 194.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 74.6

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.33

- ゆうかいてん: 289-293 °C (lit.)

- ふってん: 406.1°C at 760 mmHg

- フラッシュポイント: 213.6°C

- 屈折率: 1.585

- PSA: 74.60000

- LogP: 1.40200

- ようかいせい: 未確定

4-(2-carboxyethyl)benzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-(2-carboxyethyl)benzoic acid 税関データ

- 税関コード:2917399090

- 税関データ:

中国税関コード:

2917399090概要:

2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

4-(2-carboxyethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM157997-25g |

4-(2-Carboxyethyl)benzoic acid |

38628-51-2 | 95%+ | 25g |

$157 | 2022-12-31 | |

| Enamine | EN300-146251-5.0g |

4-(2-carboxyethyl)benzoic acid |

38628-51-2 | 5.0g |

$135.0 | 2023-07-07 | ||

| Enamine | EN300-146251-10.0g |

4-(2-carboxyethyl)benzoic acid |

38628-51-2 | 10.0g |

$229.0 | 2023-07-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1023-5G |

3-(4-Carboxyphenyl)propionic Acid |

38628-51-2 | >98.0%(T) | 5g |

¥1290.00 | 2024-04-16 | |

| Chemenu | CM157997-10g |

4-(2-Carboxyethyl)benzoic acid |

38628-51-2 | 95%+ | 10g |

$75 | 2022-12-31 | |

| Life Chemicals | F9995-0938-0.5g |

4-(2-carboxyethyl)benzoic acid |

38628-51-2 | 95% | 0.5g |

$19.0 | 2023-09-05 | |

| Life Chemicals | F9995-0938-2.5g |

4-(2-carboxyethyl)benzoic acid |

38628-51-2 | 95% | 2.5g |

$40.0 | 2023-09-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C843069-1g |

4-(2-Carboxyethyl)benzoic acid |

38628-51-2 | 97% | 1g |

86.40 | 2021-05-17 | |

| TRC | C181413-500mg |

3-(4-Carboxyphenyl)propionic acid |

38628-51-2 | 500mg |

$ 87.00 | 2023-04-18 | ||

| Life Chemicals | F9995-0938-0.25g |

4-(2-carboxyethyl)benzoic acid |

38628-51-2 | 95% | 0.25g |

$18.0 | 2023-09-05 |

4-(2-carboxyethyl)benzoic acid 関連文献

-

Farnoosh ZareKarizi,Monika Joharian,Ali Morsali J. Mater. Chem. A 2018 6 19288

-

Guang-Zhen Liu,Shi-Hui Li,Li-Ya Wang CrystEngComm 2012 14 880

-

Guang-Zhen Liu,Jian-Ge Wang,Li-Ya Wang CrystEngComm 2012 14 951

4-(2-carboxyethyl)benzoic acidに関する追加情報

4-(2-Carboxyethyl)benzoic Acid: A Comprehensive Overview

The compound 4-(2-carboxyethyl)benzoic acid, identified by the CAS number 38628-51-2, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a 2-carboxyethyl substituent. The benzoic acid group, a benzene ring with a carboxylic acid functional group, is a common structural element in many biologically active compounds. The 2-carboxyethyl group adds further complexity to the molecule, enhancing its potential for participation in various chemical reactions and biological interactions.

Recent studies have highlighted the versatility of 4-(2-carboxyethyl)benzoic acid in both synthetic and natural systems. Its ability to form hydrogen bonds due to the presence of multiple carboxylic acid groups makes it an excellent candidate for applications in drug design and materials science. For instance, researchers have explored its use as a building block for constructing bioactive molecules, such as antibiotics and anti-inflammatory agents. The compound's structural flexibility allows for easy modification, enabling the creation of derivatives with enhanced pharmacokinetic properties.

In the realm of materials science, 4-(2-carboxyethyl)benzoic acid has shown promise as a precursor for the synthesis of advanced polymers and coatings. Its carboxylic acid groups can participate in polymerization reactions, leading to materials with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated how this compound can be used to develop biodegradable polymers, which are increasingly sought after in sustainable packaging and biomedical applications.

The synthesis of 4-(2-carboxyethyl)benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by hydrolysis to introduce the carboxylic acid group. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. Additionally, green chemistry principles have been integrated into its synthesis pathways, reducing environmental impact and enhancing sustainability.

From a biological standpoint, 4-(2-carboxyethyl)benzoic acid has been studied for its potential role in metabolic pathways. Its ability to act as a precursor for other bioactive molecules suggests its involvement in various physiological processes. Recent research has also explored its antioxidant properties, which could be harnessed in developing nutraceuticals and cosmeceuticals aimed at combating oxidative stress-related conditions.

In conclusion, 4-(2-carboxyethyl)benzoic acid, with its CAS number 38628-51-2, stands out as a versatile and valuable compound in contemporary chemical research. Its applications span across drug discovery, materials science, and sustainable chemistry, underscoring its importance in advancing technological and biomedical frontiers. As research continues to uncover new dimensions of this molecule's potential, it is poised to play an even greater role in shaping future innovations.

38628-51-2 (4-(2-carboxyethyl)benzoic acid) 関連製品

- 34961-64-3(3-(4-Formylphenyl)propanoic acid)

- 56030-19-4(3-(3-formylphenyl)propanoic acid)

- 58810-87-0(4-(3-hydroxypropyl)benzoic acid)

- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)

- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)

- 1803566-88-2(1-{spiro[3.3]heptan-2-yl}methanamine hydrochloride)

- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)

- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)

- 352521-48-3(Ethyl 5-chloroquinoline-3-carboxylate)

- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)